![molecular formula C15H12ClNO3 B5482726 methyl 2-(benzoylamino)-4-chlorobenzoate](/img/structure/B5482726.png)
methyl 2-(benzoylamino)-4-chlorobenzoate
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Overview
Description
Compounds like “methyl 2-(benzoylamino)-4-chlorobenzoate” belong to a class of organic compounds known as benzamides . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of a compound like “methyl 2-(benzoylamino)-4-chlorobenzoate” would likely involve a benzene ring (due to the “benzoate” part of the name), an amine group (from the “amino” part), and a methyl group (from the “methyl” part) .Chemical Reactions Analysis
Again, while specific reactions involving “methyl 2-(benzoylamino)-4-chlorobenzoate” are not available, benzamides in general can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “methyl 2-(benzoylamino)-4-chlorobenzoate” would depend on its specific structure. For example, similar compounds like “methyl benzoate” are described as having a light yellow appearance and an aromatic odor .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-benzamido-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)12-8-7-11(16)9-13(12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVPJGYNYWUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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